molecular formula C17H22ClNO2S B1681507 5-chloro-N-heptylnaphthalene-1-sulfonamide CAS No. 102649-79-6

5-chloro-N-heptylnaphthalene-1-sulfonamide

Cat. No.: B1681507
CAS No.: 102649-79-6
M. Wt: 339.9 g/mol
InChI Key: MJMJERJFCHYXEM-UHFFFAOYSA-N
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Description

SC-10, also known as 5-chloro-N-heptyl-1-naphthalenesulfonamide, is a compound that acts as a direct activator of protein kinase C (PKC). Protein kinase C is an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. SC-10 is known for its ability to penetrate cells and specifically activate protein kinase C in a calcium-dependent manner .

Mechanism of Action

Target of Action

The primary target of SC-10, also known as 5-Chloro-N-heptyl-1-naphthalenesulfonamide, is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.

Mode of Action

SC-10 acts as an activator of PKC . It substitutes for phosphatidylserine, which is one of the endogenous factors in activating PKC . This interaction with PKC leads to the activation of the enzyme, triggering a cascade of biochemical reactions.

Biochemical Pathways

Upon activation by SC-10, PKC phosphorylates a wide variety of protein targets. These include ion channels, transcription factors, and other kinases, affecting numerous biochemical pathways. For instance, it has been shown to regulate the mechanism of Ca2±dependent smooth muscle myosin light chain phosphorylation .

Result of Action

The activation of PKC by SC-10 can lead to various molecular and cellular effects, depending on the specific cell type and the set of proteins expressed in those cells. For example, it has been shown to regulate physiological functions .

Action Environment

The action, efficacy, and stability of SC-10 can be influenced by various environmental factors. For instance, its storage temperature is recommended to be -20°C , suggesting that it may be sensitive to heat. Furthermore, its solubility in DMSO and ethanol indicates that it may be affected by the presence of these solvents in its environment.

Biochemical Analysis

Biochemical Properties

5-Chloro-N-heptyl-1-naphthalenesulfonamide plays a significant role in biochemical reactions, primarily through its interaction with protein kinase C. Protein kinase C is a family of enzymes that are involved in various cellular processes, including cell growth, differentiation, and apoptosis. 5-Chloro-N-heptyl-1-naphthalenesulfonamide acts as an activator of protein kinase C by mimicking the action of endogenous activators such as phosphatidylserine. This interaction enhances the enzyme’s activity, leading to the phosphorylation of target proteins and subsequent modulation of cellular functions .

Cellular Effects

The effects of 5-Chloro-N-heptyl-1-naphthalenesulfonamide on cells are diverse and depend on the specific cell type and context. In general, this compound influences cell signaling pathways, gene expression, and cellular metabolism. By activating protein kinase C, 5-Chloro-N-heptyl-1-naphthalenesulfonamide can alter the phosphorylation status of various substrates, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can modulate the activity of transcription factors, thereby affecting gene expression patterns .

Molecular Mechanism

At the molecular level, 5-Chloro-N-heptyl-1-naphthalenesulfonamide exerts its effects through direct binding to protein kinase C. This binding induces a conformational change in the enzyme, enhancing its catalytic activity. The activated protein kinase C then phosphorylates specific serine and threonine residues on target proteins, leading to alterations in their function. This mechanism of action is crucial for the regulation of various cellular processes, including signal transduction, gene expression, and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-N-heptyl-1-naphthalenesulfonamide can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods. Studies have shown that the activation of protein kinase C by 5-Chloro-N-heptyl-1-naphthalenesulfonamide can lead to sustained changes in cellular function, including long-term alterations in gene expression and metabolic activity. These effects are often observed in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 5-Chloro-N-heptyl-1-naphthalenesulfonamide in animal models are dose-dependent. At lower doses, the compound can effectively activate protein kinase C and modulate cellular processes without causing significant toxicity. At higher doses, 5-Chloro-N-heptyl-1-naphthalenesulfonamide may induce adverse effects, including cytotoxicity and disruption of normal cellular functions. These threshold effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

5-Chloro-N-heptyl-1-naphthalenesulfonamide is involved in several metabolic pathways, primarily through its interaction with protein kinase C. The activation of protein kinase C by this compound can influence metabolic flux and alter the levels of various metabolites. Additionally, 5-Chloro-N-heptyl-1-naphthalenesulfonamide may interact with other enzymes and cofactors, further modulating metabolic pathways and cellular energy balance .

Transport and Distribution

Within cells and tissues, 5-Chloro-N-heptyl-1-naphthalenesulfonamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells, where it can exert its biochemical effects. The distribution of 5-Chloro-N-heptyl-1-naphthalenesulfonamide is influenced by factors such as cell type, tissue architecture, and the presence of specific transport mechanisms .

Subcellular Localization

The subcellular localization of 5-Chloro-N-heptyl-1-naphthalenesulfonamide is critical for its activity and function. This compound is often directed to specific cellular compartments, such as the cytoplasm and membrane regions, where protein kinase C is active. Targeting signals and post-translational modifications may play a role in directing 5-Chloro-N-heptyl-1-naphthalenesulfonamide to these compartments, ensuring its effective interaction with protein kinase C and other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SC-10 involves the reaction of 5-chloro-1-naphthalenesulfonyl chloride with heptylamine. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of SC-10 follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: To handle the increased volume of reactants

    Efficient mixing and temperature control: To ensure uniform reaction conditions

    Purification steps: Such as recrystallization or chromatography to obtain high-purity SC-10

Chemical Reactions Analysis

Types of Reactions

SC-10 undergoes various chemical reactions, including:

    Oxidation: SC-10 can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of SC-10 can lead to the formation of the corresponding amine.

    Substitution: SC-10 can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Heptylamine derivatives

    Substitution: Various substituted sulfonamides

Scientific Research Applications

SC-10 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide: Another activator of protein kinase C with similar structural features.

    Bryostatin-1: A natural product that also activates protein kinase C but through a different mechanism.

    Phorbol esters: Compounds that activate protein kinase C by mimicking diacylglycerol (DAG).

Uniqueness of SC-10

SC-10 is unique due to its specific activation of protein kinase C in a calcium-dependent manner and its ability to penetrate cells effectively. Unlike other protein kinase C activators, SC-10 does not involve the activation of myosin light chain kinase, making it a valuable tool for studying protein kinase C-related pathways .

Properties

IUPAC Name

5-chloro-N-heptylnaphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO2S/c1-2-3-4-5-6-13-19-22(20,21)17-12-8-9-14-15(17)10-7-11-16(14)18/h7-12,19H,2-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMJERJFCHYXEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10907970
Record name 5-Chloro-N-heptylnaphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10907970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102649-79-6
Record name N-(n-Heptyl)-5-chloro-1-naphthalenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102649-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(m-Heptyl)-5-chloro-1-naphthalenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102649796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-N-heptylnaphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10907970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary known molecular target of SC-10?

A1: SC-10 is a known activator of Protein Kinase C (PKC) [, , ].

Q2: How does SC-10 activate PKC?

A2: Unlike phorbol esters like TPA, SC-10 does not appear to induce the translocation of PKC isoforms from the cytosol to the membrane, suggesting a different mechanism of activation []. The exact mechanism of PKC activation by SC-10 remains to be fully elucidated.

Q3: What downstream effects have been observed following SC-10-mediated PKC activation?

A3: In HL-60 cells, a human myeloid leukemia cell line, SC-10 pretreatment demonstrated a protective effect against apoptosis induced by 1-β-D-arabinofuranosylcytosine (Ara-C), a chemotherapeutic agent []. It also enhanced LPS-induced release of tumor necrosis factor (TNF) from mouse peritoneal macrophages at suboptimal doses []. In rabbit retinal rod bipolar cells, SC-10 potently and reversibly reduced the GABA-activated Cl- current, an effect that could be eliminated by the kinase inhibitors staurosporine and calphostin C [].

Q4: Does SC-10 affect the expression of early response genes like c-Fos, c-Jun, or p21WAF/CIP1?

A4: Unlike TPA, SC-10 did not alter the expression of these genes in the human myeloid leukemia cell lines U937 and HL-60 [].

Q5: Does SC-10 affect the expression of CD11c?

A5: SC-10 did not alter the expression of the β2-integrin CD11c in U937 cells. This is in contrast to TPA, which induces CD11c expression during differentiation [].

Q6: What is the molecular formula and weight of SC-10?

A6: The molecular formula of SC-10 is C17H20ClNO2S and its molecular weight is 337.87 g/mol.

Q7: Are there any studies on how modifications to the structure of SC-10 affect its activity or potency?

A7: While there isn't specific information on SC-10 modifications, related research explored the effects of modifying the alkyl chain length in a series of naphthalenesulfonamide derivatives on their ability to modulate LPS-induced TNF release from mouse peritoneal macrophages. The study found that derivatives with shorter alkyl chains, such as N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7) and its butyl and ethyl analogs, inhibited TNF release, while those with longer alkyl chains, including SC-10 and its quinyl and butyl analogs, enhanced TNF release []. This suggests that the length of the alkyl chain at the sulfonamide nitrogen significantly influences the biological activity of these compounds.

Q8: In what cell lines or models has SC-10 shown biological activity?

A8: SC-10 has demonstrated activity in various in vitro and in vivo models, including:

  • Human myeloid leukemia cell lines (U937 and HL-60): SC-10 showed modest effects on cell cycle progression and a protective effect against chemotherapy-induced apoptosis in HL-60 cells [].
  • Rabbit retinal rod bipolar cells: SC-10 modulated GABA-activated Cl- currents [].
  • Mouse peritoneal macrophages: SC-10 enhanced LPS-induced TNF release [].

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